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Compound of Interest

Compound Name:
5-Chloro-2-methoxy-4-

methylbenzenesulfonyl chloride

Cat. No.: B1591179 Get Quote

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxy-4-
methylbenzenesulfonyl chloride

Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-
methoxy-4-methylbenzenesulfonyl chloride (CAS No: 889939-48-4), a key intermediate in

the development of novel pharmaceuticals and agrochemicals.[1] The document details a

robust synthetic pathway, including a discussion of the underlying reaction mechanism, a step-

by-step experimental protocol, and critical safety considerations. The synthesis is grounded in

the principles of electrophilic aromatic substitution, leveraging the directing effects of

substituents on the aromatic ring to achieve regioselective chlorosulfonation. This guide is

intended to equip researchers with the necessary knowledge to confidently and safely produce

this valuable building block.

Introduction and Strategic Overview
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a specialized organic compound

whose value lies in its sulfonyl chloride functional group. This group acts as a highly reactive

electrophile, readily forming stable sulfonamide linkages with primary and secondary amines—

a foundational reaction in medicinal chemistry for creating compounds with diverse biological

activities.[1] The molecule's specific substitution pattern, featuring chloro, methoxy, and methyl
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groups, provides a scaffold that can be tailored to enhance target specificity and

pharmacokinetic properties in drug discovery programs.[1]

The most direct and industrially scalable approach to synthesizing this compound is the direct

chlorosulfonation of the corresponding substituted benzene precursor, 4-chloro-1-methoxy-2-

methylbenzene. This guide will focus exclusively on this efficient, one-step transformation.

Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into a readily available

starting material. The key disconnection occurs at the C-S bond, identifying the sulfonyl

chloride group as being introduced via an electrophilic aromatic substitution reaction.

5-Chloro-2-methoxy-4-methyl-
benzenesulfonyl chloride

4-Chloro-1-methoxy-2-methylbenzene

 C-S Disconnection
(Chlorosulfonation)

+ Chlorosulfonic Acid
(Electrophilic SO2Cl source)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection of the target molecule.

The Synthetic Pathway: Electrophilic
Chlorosulfonation
The synthesis hinges on the direct reaction of 4-chloro-1-methoxy-2-methylbenzene with

chlorosulfonic acid (ClSO₃H). This reaction is a classic example of electrophilic aromatic
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substitution, where the sulfur trioxide (SO₃) moiety, complexed within the chlorosulfonic acid,

acts as the potent electrophile.

Mechanism and Regioselectivity
The success of this synthesis is dictated by the directing effects of the substituents on the

aromatic ring:

Methoxy Group (-OCH₃): A powerful activating group and ortho, para-director due to its

strong +R (resonance) effect.

Methyl Group (-CH₃): An activating group and ortho, para-director via hyperconjugation and

a weak +I (inductive) effect.

Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but an ortho, para-

director because of its +R (resonance) effect.

The position of electrophilic attack is determined by the cumulative influence of these groups.

The methoxy group is the most powerful activating director, strongly favoring substitution at its

ortho and para positions. The para position is already occupied by the chloro group. One ortho

position is occupied by the methyl group. The remaining ortho position is therefore the most

electronically enriched and sterically accessible site for the incoming electrophile (-SO₂Cl). This

precise regiochemical control leads directly to the desired product, 5-Chloro-2-methoxy-4-
methylbenzenesulfonyl chloride.

4-Chloro-1-methoxy-
2-methylbenzene

5-Chloro-2-methoxy-4-methyl-
benzenesulfonyl chloride

  Electrophilic Aromatic
  Substitution

HCl

ClSO₃H
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Caption: Overall reaction scheme for the chlorosulfonation.
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Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. Adherence to

the specified conditions is critical for both yield and safety.

Materials and Equipment
Reagents & Solvents Equipment

4-Chloro-1-methoxy-2-methylbenzene (CAS:

3260-85-3)[2][3]
Three-necked round-bottom flask (250 mL)

Chlorosulfonic acid (CAS: 7790-94-5) Pressure-equalizing dropping funnel

Dichloromethane (DCM), anhydrous Magnetic stirrer and stir bar

Crushed Ice Thermometer

Deionized Water Ice-salt bath

Buchner funnel and filter flask

Standard laboratory glassware

Step-by-Step Synthesis Workflow
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prep reaction workup purify 1. Dissolve Substrate

Dissolve 4-chloro-1-methoxy-
2-methylbenzene in anhydrous DCM

in a three-necked flask.

2. Cool Reaction Mixture

Cool the flask to -5 to 0 °C
using an ice-salt bath.

3. Add Reagent

Add chlorosulfonic acid dropwise via
dropping funnel over 30-45 min.

Maintain temp < 5 °C.

4. Reaction

Stir at 0-5 °C for 1 hour, then allow
to warm to room temperature and

stir for an additional 2 hours.

5. Quench

Slowly and carefully pour the reaction
mixture onto a large excess of crushed ice

with vigorous stirring.

6. Isolation

Filter the precipitated solid using a
Buchner funnel. Wash with copious
amounts of cold deionized water.

7. Drying

Dry the white to off-white solid
under vacuum to a constant weight.

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis.
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Procedure:

Preparation: Charge a 250 mL three-necked round-bottom flask, equipped with a magnetic

stir bar, a thermometer, and a pressure-equalizing dropping funnel, with 4-chloro-1-methoxy-

2-methylbenzene (e.g., 10.0 g, 63.8 mmol). Add anhydrous dichloromethane (100 mL) and

stir until the substrate is fully dissolved.

Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to between

-5 °C and 0 °C.

Reagent Addition: Slowly add chlorosulfonic acid (e.g., 11.2 mL, 19.7 g, 169 mmol, 2.65

equiv.) dropwise via the dropping funnel over a period of 30-45 minutes. Causality: A slow,

controlled addition is paramount to manage the highly exothermic nature of the reaction and

prevent undesirable side reactions. The internal temperature must be maintained below 5

°C. Vigorous evolution of HCl gas will be observed.

Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C

for 1 hour. Subsequently, remove the ice bath and allow the reaction to slowly warm to room

temperature. Continue stirring for an additional 2 hours to ensure the reaction proceeds to

completion.

Work-up and Quenching: In a separate large beaker, prepare a slurry of crushed ice and

water (approx. 500 g). Crucial Step: Very slowly and carefully, pour the reaction mixture into

the ice slurry with vigorous stirring. This step neutralizes the highly reactive excess

chlorosulfonic acid and precipitates the water-insoluble product.

Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate

is neutral to pH paper. This removes any residual acids.

Drying: Dry the isolated solid under vacuum at 40-50 °C until a constant weight is achieved.

The final product, 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, should be

obtained as a white to cream crystalline powder.[1]

Physicochemical Data
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For verification, the properties of the starting material and the final product are summarized

below.

Property
4-Chloro-1-methoxy-2-

methylbenzene

5-Chloro-2-methoxy-4-

methylbenzenesulfonyl

chloride

CAS Number 3260-85-3 889939-48-4[4][5]

Molecular Formula C₈H₉ClO C₈H₈Cl₂O₃S[4][5][6]

Molecular Weight 156.61 g/mol [3][7] 255.12 g/mol [4][5]

Appearance Colorless liquid or solid
White to cream crystalline

powder[1][6]

Melting Point
Not specified (Boiling Point

~215°C)
126-129 °C[1][4]

Trustworthiness: Critical Safety Protocols
Expertise-Driven Insight: The primary hazard in this synthesis is the use of chlorosulfonic acid.

It is a highly corrosive substance that reacts violently and explosively with water, releasing

large amounts of heat and toxic gases (HCl and SO₃).

Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl

rubber), and a flame-retardant lab coat are mandatory.

Engineering Controls: This procedure must be performed in a certified, high-performance

chemical fume hood to manage the evolution of HCl gas.

Quenching: The quenching of the reaction mixture onto ice is the most hazardous step. It

must be done slowly and behind a blast shield. Never add water or ice to the reaction

mixture; always add the reaction mixture to the ice.

Waste Disposal: All aqueous waste will be acidic and must be neutralized with a suitable

base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
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Conclusion
The synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride via direct

chlorosulfonation of 4-chloro-1-methoxy-2-methylbenzene is a highly efficient and

regioselective process. The methodology presented in this guide, when executed with precision

and strict adherence to safety protocols, provides a reliable pathway for obtaining this critical

chemical intermediate. Understanding the principles of electrophilic aromatic substitution and

the hazards of the reagents involved is key to the successful and safe execution of this

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride [myskinrecipes.com]

2. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc [chemsrc.com]

3. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 [matrix-fine-
chemicals.com]

4. 889939-48-4 Cas No. | 5-Chloro-2-methoxy-4-methylbenzene-sulfonyl chloride | Matrix
Scientific [matrixscientific.com]

5. scbt.com [scbt.com]

6. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals
5 g [thermofisher.com]

7. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Synthesis of 5-Chloro-2-methoxy-4-
methylbenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591179#synthesis-of-5-chloro-2-methoxy-4-
methylbenzenesulfonyl-chloride]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1591179?utm_src=pdf-body
https://www.benchchem.com/product/b1591179?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/sulfonyl-chlorides/161799-5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride.html
https://www.chemsrc.com/en/cas/3260-85-3_896538.html
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm3260853
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm3260853
https://www.matrixscientific.com/product/buy-5-chloro-2-methoxy-4-methylbenzene-sulfonyl-chloride-21121
https://www.matrixscientific.com/product/buy-5-chloro-2-methoxy-4-methylbenzene-sulfonyl-chloride-21121
https://www.scbt.com/p/5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride-889939-48-4
https://www.thermofisher.com/order/catalog/product/H26020.06
https://www.thermofisher.com/order/catalog/product/H26020.06
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-methylanisole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-methylanisole
https://www.benchchem.com/product/b1591179#synthesis-of-5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride
https://www.benchchem.com/product/b1591179#synthesis-of-5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride
https://www.benchchem.com/product/b1591179#synthesis-of-5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride
https://www.benchchem.com/product/b1591179#synthesis-of-5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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